molecular formula C5H7N3O3 B181459 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate CAS No. 17376-63-5

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B181459
CAS No.: 17376-63-5
M. Wt: 157.13 g/mol
InChI Key: JBXJNHVAOUVZML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at reflux temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its antimicrobial and antiviral properties. Research indicates that it may serve as a lead compound in drug development targeting various diseases.

Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains, suggesting its utility in developing antiviral medications.

Coordination Chemistry

The compound acts as a building block for synthesizing more complex molecules and can function as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its relevance in catalysis and materials science.

Table: Comparison of Ligand Properties

CompoundLigand TypeStability Constant
This compoundBidentateHigh
4-amino-1,2,5-oxadiazole-3-carboxylic acidMonodentateModerate
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylateBidentateHigh

Agriculture

In agrochemicals, this compound is explored for its potential as a pesticide or herbicide. Its efficacy against various plant pathogens positions it as a candidate for developing safer and more effective agricultural chemicals.

Case Study: Pesticidal Activity
Research has shown that formulations containing this compound significantly reduced the incidence of fungal infections in crops without harming beneficial microorganisms.

Material Science

The compound's unique properties allow it to be used in the synthesis of dyes and pigments. Its incorporation into polymer matrices can enhance the thermal stability and colorfastness of materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

  • 4-amino-1,2,5-oxadiazole-3-carboxylic acid
  • Ethyl 4-amino-1,2,4-oxadiazole-3-carboxylate
  • 3-amino-4-azido-1,2,5-oxadiazole

Comparison: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities .

Biological Activity

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C5H6N4O3C_5H_6N_4O_3 and features an oxadiazole ring with an amino group and a carboxylate ester. The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization under suitable conditions.
  • Green Chemistry Approaches : Modern synthetic routes often incorporate sustainable practices to minimize waste and enhance yield.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various microbial strains. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungi.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties. It has been tested against several viral strains, showing promising results in inhibiting viral replication and activity.

Anticancer Potential

The compound has garnered attention for its anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines, including:

Cell Line IC50 (µM) Effect
HCT-15 (Colon Cancer)8.7Significant cytotoxicity
DU-145 (Prostate Cancer)6.0High inhibition of proliferation
MCF-7 (Breast Cancer)5.2Induces apoptosis

Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and Bax .

The mechanism through which this compound exerts its biological effects is still under investigation. However, several studies suggest:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes and other targets involved in cancer progression.
  • Cell Signaling Pathways : The compound may interfere with critical signaling pathways such as p38MAPK and VEGFR-2, which are pivotal in cancer cell survival and proliferation .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anticancer Activity : A study evaluated the effects of this compound on HCT-15 cells, reporting a significant reduction in cell viability with an IC50 value of 8.7 µM. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway .
  • Antiviral Study : Another investigation assessed the antiviral activity against influenza virus strains, demonstrating that the compound inhibited viral replication by interfering with viral entry into host cells.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in laboratory settings?

  • Methodological Answer: Researchers must adhere to standard laboratory safety practices, including wearing PPE (gloves, lab coats, and goggles) and working in a fume hood. The compound is designated for research use only, and spills should be managed with inert absorbents. Emergency contacts include the supplier (Combi-Blocks Inc.) and Infotrac for after-hours incidents . Storage should comply with guidelines for moisture-sensitive and thermally stable compounds.

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer: While direct synthesis protocols for the ethyl ester are not explicitly detailed in the literature, analogous methods for oxadiazole derivatives suggest starting from mthis compound. Transesterification with ethanol under acid catalysis (e.g., sulfuric acid) or nucleophilic substitution with ethyl halides could be explored. Key parameters include reflux temperature (80–100°C), anhydrous conditions, and reaction monitoring via TLC or HPLC .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and confirms purity. Mass spectrometry (MS) determines molecular weight (expected m/z: ~171.15 Da). Infrared (IR) spectroscopy verifies carbonyl (C=O) and amino (N-H) stretches. X-ray crystallography, using software like SHELX, resolves 3D structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:

  • Compare spectra under standardized conditions (e.g., DMSO-d6 vs. CDCl3).
  • Use high-resolution MS (HRMS) to confirm molecular formula.
  • Perform computational modeling (DFT) to predict chemical shifts and validate experimental results .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

  • Methodological Answer: Employ Design of Experiments (DoE) to test variables:

  • Catalyst type (e.g., H2SO4 vs. TsOH).
  • Solvent polarity (ethanol vs. THF).
  • Temperature gradients (reflux vs. microwave-assisted).
    Monitor reaction progress via in-situ FTIR or GC-MS. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How does computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer: Molecular docking (AutoDock Vina) simulates interactions with enzymes (e.g., kinases) or receptors. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pharmacophore modeling identifies key functional groups (amino, oxadiazole) for bioactivity .

Q. What experimental approaches validate the biological activity of this compound?

  • Methodological Answer:

  • In vitro assays: Test cytotoxicity (MTT assay), enzyme inhibition (kinase activity assays), or antimicrobial activity (MIC determination).
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., ethyl → methyl ester) and compare bioactivity.
  • Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer: Single-crystal X-ray diffraction (SXRD) with SHELX software refines lattice parameters and hydrogen-bonding motifs. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous oxadiazoles. Address disorder or twinning with PLATON or OLEX2 tools .

Properties

IUPAC Name

ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJNHVAOUVZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361344
Record name ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17376-63-5
Record name ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-1,2,5-oxadiazole-3-carboxylic acid (0.25 g, 1.9 mmol) in 2 mL of EtOH was added SOCl2 (0.2 mL) dropwise, under cooling with an ice-bath. The resulting mixture was refluxed for 4 hours and then concentrated. The oil was diluted with 50 mL of H2O and extracted with diethyl ether (3×100 mL). The combined organic layer was dried over MgSO4 and concentrated to give a white solid (0.15 g, 50%). 1H NMR (DMSO, 500 MHz) δ 6.39 (s, 2H), 4.39 (q, 2H), 1.35 (t, 3H). Mass Spec. FIA MS 158.1 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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